An In-depth Technical Guide to y-

Hexachlorocyclohexane-13C6

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Compound of Interest

Compound Name: gamma-Hch 13C6

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of gamma-Hexachlorocyclohexane- 13 C₆ (γ -HCH- 13 C₆), an isotopically labeled form of the insecticide Lindane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical Structure and Identification

y-HCH-¹³C₆ is the gamma isomer of hexachlorocyclohexane in which all six carbon atoms of the cyclohexane ring are the ¹³C isotope. This labeling provides a distinct mass difference from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The IUPAC name for this compound is 1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C₆)cyclohexane.[1] It is a synthetic compound not known to occur naturally.[2]

Key Identifiers:

- Chemical Name: gamma-Hch 13C6
- Synonyms: $(1\alpha,2\alpha,3\beta,4\alpha,5\alpha,6\beta)-1,2,3,4,5,6$ -Hexachlorocyclohexane- 13 C₆, gamma-BHC- 13 C₆, Lindane- 13 C₆[3][4]
- CAS Number (Labeled): 104215-85-2[3][4]



• CAS Number (Unlabeled): 58-89-9[3]

• Molecular Formula: 13C6H6Cl6

Physicochemical Properties

The macroscopic physicochemical properties of γ -HCH- 13 C₆ are essentially identical to those of its unlabeled analogue, Lindane (γ -HCH). The primary difference lies in their molecular weights.

Table 1: Ouantitative Physicochemical Data

Property	Value	Notes and References
Molecular Weight		
γ-HCH- ¹³ C ₆	296.79 g/mol	[3]
γ-HCH (Lindane)	290.83 g/mol	[5]
Physical State	White crystalline solid/powder	[5]
Melting Point	~113 °C	[1]
Boiling Point	323.4 °C	at 760 mmHg
Water Solubility	7.3 mg/L at 25 °C	[1]
Solubility in Organic Solvents	Very soluble in acetone, benzene, chloroform, and ethanol.	[6] Slightly soluble in mineral oils.[7]
Vapor Pressure	5.6 mPa at 20 °C	[1]
Log K_ow_ (Octanol-Water Partition Coefficient)	3.72	[8]
Henry's Law Constant	26.6 Pa⋅m³/mol at 25 °C	
Adsorption Coefficient (K_oc_)	1100	[1]

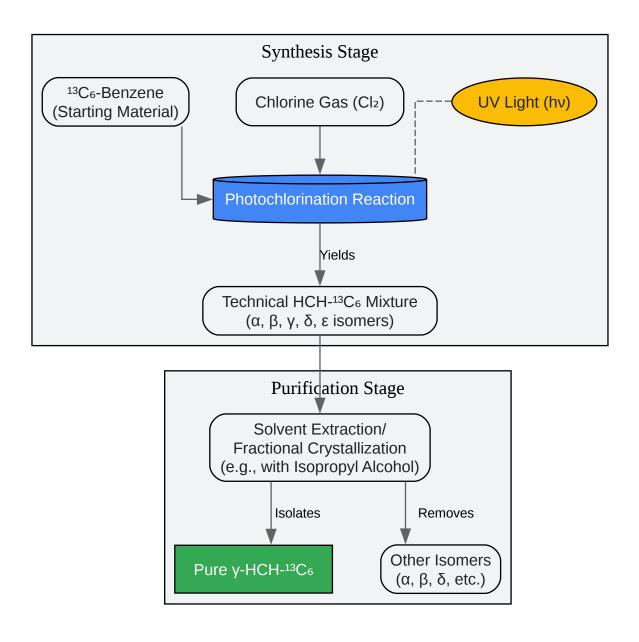
Experimental Protocols



Synthesis and Purification of y-HCH-13C6

The primary route for synthesizing γ -HCH- 13 C₆ is through the photochlorination of 13 C₆-benzene.[1] This process yields a technical mixture of several hexachlorocyclohexane isomers, from which the desired γ -isomer must be isolated and purified.

Experimental Workflow:



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Caption: Synthesis and purification workflow for γ-HCH-¹³C₆.



Methodology:

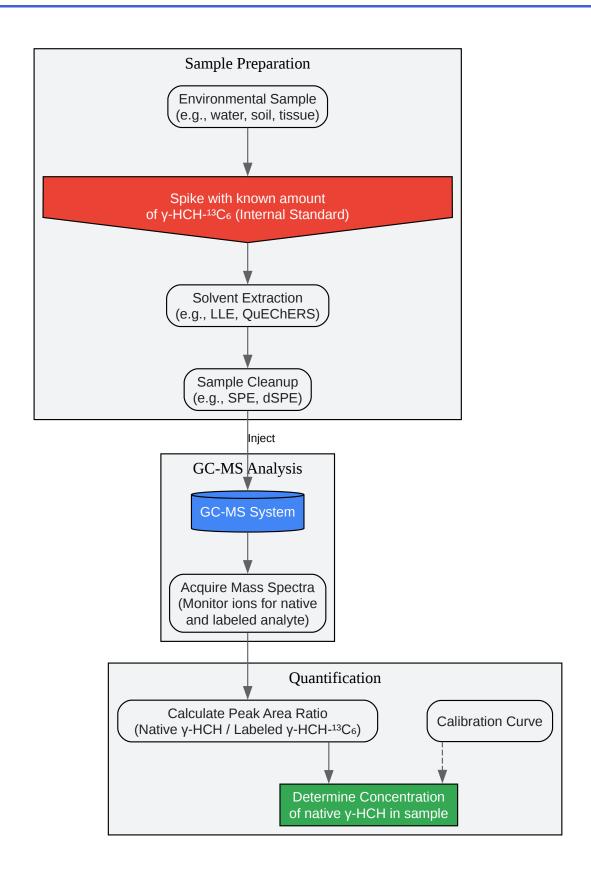
- Photochlorination: ¹³C₆-benzene is dissolved in a suitable solvent (e.g., carbon tetrachloride).
 Chlorine gas is bubbled through the solution while it is exposed to ultraviolet (UV) light.[8][9]
 This free-radical addition reaction breaks the aromaticity of the benzene ring, adding six chlorine atoms to form a mixture of HCH-¹³C₆ isomers.[9]
- Isomer Separation: The resulting technical mixture typically contains 10-15% of the desired y-isomer.[1] The separation of the y-isomer from the other isomers (primarily α and β) is achieved through fractional crystallization.[6]
- Purification: Solvents such as isopropyl alcohol, methanol, or acetic acid are used for this purpose.[6][10] The α and β isomers are more soluble in these solvents than the γ-isomer.
 [10] The technical mixture is treated with the solvent, causing the less soluble γ-HCH-¹³C₆ to crystallize out, while the other isomers remain in solution.[6]
- Final Product: The crystallized γ-HCH-¹³C₆ is then collected, washed, and dried to yield a high-purity product suitable for use as an analytical standard.[1]

Quantitative Analysis of Lindane using Isotope Dilution GC-MS

 γ -HCH- 13 C₆ is primarily used as an internal standard for the accurate quantification of unlabeled Lindane (γ -HCH) in various matrices (e.g., environmental, biological) by isotope dilution mass spectrometry.

Experimental Workflow:





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Caption: Isotope dilution workflow for Lindane analysis.



Methodology:

- Sample Preparation and Spiking: A known mass or volume of the sample is taken. A precise amount of γ-HCH-¹³C₆ solution (internal standard) is added ("spiked") into the sample at the beginning of the workflow.
- Extraction: The analytes (both native and labeled γ-HCH) are extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) with a solvent like pentane, or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses an initial extraction with acetonitrile followed by partitioning with salts.[1]
- Cleanup: The extract is cleaned to remove interfering co-extractives. This is often done using solid-phase extraction (SPE) or dispersive SPE (dSPE) with sorbents like magnesium sulfate.[1]
- GC-MS Analysis: The final extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
 - Gas Chromatography (GC): A capillary column (e.g., DB-1701 or ZB-1) is used to separate the HCH isomers.[11] A typical temperature program might start at a lower temperature (e.g., 40-100°C), hold for a few minutes, and then ramp up to a final temperature of around 260°C to elute the analytes.[11]
 - Mass Spectrometry (MS): The MS is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions for both unlabeled γ-HCH and labeled γ-HCH-¹³C₆. The isotopic labeling results in a distinct mass shift, allowing for simultaneous but separate detection.
- Quantification: The concentration of the native Lindane in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve. This method corrects for analyte loss during sample preparation and instrumental variations, leading to highly accurate and precise results.

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